molecular formula C20H19N5O5S B2508144 N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946258-60-2

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2508144
CAS No.: 946258-60-2
M. Wt: 441.46
InChI Key: AQKQLNCZFZFZNK-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.46. The purity is usually 95%.
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Scientific Research Applications

QSAR and Molecular Studies

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its derivatives are the subject of Quantitative Structure-Activity Relationship (QSAR) and molecular studies. These investigations aim to understand the relationship between the molecular structure of the compound and its biological activity, thereby aiding in the design of compounds with desired properties. For instance, the QSAR study on benzothiazole and piperazine derivatives explored their potential applications in various fields, including medicinal chemistry (Al-Masoudi, Salih, & Al-Soud, 2011).

Synthesis and Reactivity

The compound has been utilized in studies focused on the synthesis and reactivity of related chemical structures. Research on the synthesis and properties of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)thiazolo[5,4-f]quinoline has been conducted, showcasing the compound's role in the development of novel chemical entities with potential application in various scientific fields (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antiproliferative Activities

The compound has been used in the synthesis of novel derivatives showing antimicrobial and antiproliferative activities. For instance, derivatives of 2-Piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their in vitro antiproliferative activity against a variety of human tumor-derived cell lines, showcasing the compound's potential in the development of new therapeutic agents (Al-Soud et al., 2010).

Pharmaceutical Applications

The compound has been mentioned in the context of pharmaceutical patents, reflecting its relevance in drug design and the development of new pharmaceutical agents. Studies have described the utility of related compounds as alpha-subtype selective 5-HT-1D receptor agonists, highlighting the compound's significance in the pharmaceutical industry (Habernickel, 2001).

Properties

IUPAC Name

N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c26-16-4-3-13(11-21-16)18(28)23-20-22-14(12-31-20)10-17(27)24-5-7-25(8-6-24)19(29)15-2-1-9-30-15/h1-4,9,11-12H,5-8,10H2,(H,21,26)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKQLNCZFZFZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.